Chiral Purity: Vendor-Specified Enantiomeric Excess vs. Racemate and (S)-Enantiomer
The primary differentiator for procurement is the guaranteed chiral purity. The target compound is commercially available with a specified enantiomeric excess (ee) of 99%, as documented by suppliers like Tubepharm . This quantifies the percentage of the (R)-enantiomer relative to the (S)-enantiomer. In contrast, the racemic 4-(1-hydroxyethyl)benzonitrile (CAS 52067-35-3) by definition has an ee of 0% . The opposing (S)-enantiomer (CAS 101219-71-0) is also available with a high purity of ≥98% (HPLC), but this is for the inverse configuration, making it a completely different starting material for any subsequent chiral synthesis .
| Evidence Dimension | Enantiomeric Excess (ee) / Chiral Purity |
|---|---|
| Target Compound Data | ee 99% (as reported by one supplier) |
| Comparator Or Baseline | (S)-enantiomer: Chemical purity ≥98% (HPLC), opposite configuration. Racemate: ee 0%. |
| Quantified Difference | The (R)-enantiomer is supplied with an ee of 99%, representing a 99% excess over its enantiomer. The racemate offers an ee of 0%. |
| Conditions | Supplier specification sheet data; specific analytical methods not disclosed. |
Why This Matters
For a researcher conducting an enantioselective synthesis, procuring the (R)-enantiomer with a guaranteed 99% ee is non-negotiable, as using the racemate would introduce a 50% impurity that is a different chemical entity.
